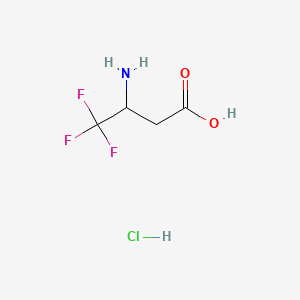

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4,4,4-trifluorobutyric acid is a chemical compound with the CAS Number: 584-20-3. It has a molecular weight of 157.09 and its IUPAC name is 3-amino-4,4,4-trifluorobutanoic acid .

Molecular Structure Analysis

The molecular formula of 3-Amino-4,4,4-trifluorobutyric acid is C4H6F3NO2. The Inchi Code is 1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) and the Inchi Key is XRXQOEWWPPJVII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of 3-Amino-4,4,4-trifluorobutyric acid is 238.3±40.0 C at 760 mmHg and its melting point is 180-182 C .Scientific Research Applications

Fluorinated Amino Acids Synthesis

Stereoselective syntheses of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, highlighting the utility of fluorinated precursors in synthesizing novel amino acids with potential applications in protein engineering and drug development (Pigza, Quach, & Molinski, 2009).

Bioactive Peptides from Nα-Trifluoroethyl Amino Acids

The novel synthesis of Nα-Trifluoroethyl amino acids, which behave similarly to conventionally N-protected amino acids, enables the preparation of unique, unnatural peptides with high yields and without racemization. This development opens avenues for creating peptides with enhanced antitumor activities, demonstrating the role of fluorinated amino acids in medicinal chemistry (DesmarteauDarryl & MontanariVittorio, 2000).

Protein Stability Enhancement

Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutyric acid, have been shown to significantly stabilize helical proteins. This stabilization potential is crucial for applications in protein-based biotechnologies, where enhanced stability can lead to improved function and durability of protein-based products (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).

Methane-Based Biosynthesis

Engineering strains of Methylosinus trichosporium OB3b for the biosynthesis of 4-Hydroxybutyrate from methane highlights an innovative application of amino acid derivatives in biotechnology. This approach leverages methane, a single carbon source, to produce valuable chemicals, demonstrating the intersection of microbiology, bioengineering, and chemical synthesis (Nguyen & Lee, 2021).

Fluorine in Protein Engineering

The study of the physicochemical properties of fluorinated amino acids, including their effects on geometry, charges, and hydrogen bonding abilities, is crucial for understanding how fluorination can be used to improve the properties of peptides and proteins. This research provides a foundation for exploiting the unique properties of fluorine in protein engineering, leading to the development of proteins with enhanced structural, biological, and pharmacological properties (Samsonov, Salwiczek, Anders, Koksch, & Pisabarro, 2009).

Safety And Hazards

properties

IUPAC Name |

3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMARVCQZOYQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,4,4-trifluorobutyric acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)

![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)

![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)

![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)

![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)

![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)